2-Furan-2-yl-4,5-dihydro-1H-imidazole
Overview
Description
2-Furan-2-yl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features both a furan ring and an imidazole ring. The molecular formula of this compound is C7H8N2O, and it has a molecular weight of 136.15 g/mol
Mechanism of Action
Target of Action
The primary targets of 2-Furan-2-yl-4,5-dihydro-1H-imidazole It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse therapeutic potential .
Mode of Action
The exact mode of action of This compound Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature and structure of the imidazole derivative, including the presence of the furan-2-yl group in this compound.
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
The pharmacokinetics of This compound It’s known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The molecular and cellular effects of This compound Imidazole derivatives are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would depend on its targets and mode of action.
Biochemical Analysis
Biochemical Properties
2-Furan-2-yl-4,5-dihydro-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and cellular responses.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, it can interact with DNA and RNA, affecting the transcription and translation processes, which in turn influences gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in enzyme expression levels and metabolic adaptations . Additionally, the degradation products of this compound may also exhibit biological activity, further influencing cellular responses over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence the levels of metabolites and the overall metabolic flux within cells. For example, it can modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites, thereby affecting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-yl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carbaldehyde with ethylenediamine under acidic conditions to form the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Furan-2-yl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The imidazole ring can be reduced to form 2-furan-2-yl-4,5-dihydroimidazoline.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 2-Furan-2-yl-4,5-dihydroimidazoline.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Furan-2-yl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Comparison with Similar Compounds
2-Furan-2-yl-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
Imidazole: A simpler structure without the furan ring, widely used in pharmaceuticals and as a ligand in coordination chemistry.
2-Furan-2-yl-1H-imidazole: Similar structure but with a different substitution pattern, potentially leading to different chemical and biological properties.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its broad range of biological activities.
The uniqueness of this compound lies in its combination of the furan and imidazole rings, which may confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(furan-2-yl)-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMYJAUZMRWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357040 | |
Record name | 2-Furan-2-yl-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40029-93-4 | |
Record name | 2-Furan-2-yl-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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